

Ascorbyl stearate CAS number and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ascorbyl Stearate

Cat. No.: B568276

[Get Quote](#)

An In-Depth Technical Guide to **Ascorbyl Stearate**

Introduction

Ascorbyl stearate is a lipophilic derivative of ascorbic acid (Vitamin C), formed by the esterification of ascorbic acid with stearic acid.^{[1][2]} This modification enhances its solubility in fats and oils, allowing for its effective use as an antioxidant in lipid-based systems such as food products and cosmetic formulations.^{[3][4]} Its CAS Registry Number is 10605-09-1.^{[1][5]} In the food industry, it is known by the E number E305 and is used to prevent the oxidative degradation of fats, particularly in margarine.^{[1][3][5]} Beyond its role as a preservative, **ascorbyl stearate** is utilized in skincare for its antioxidant properties, which help protect the skin from environmental stressors.^{[4][6]} Furthermore, research has highlighted its potential as an anticancer agent, demonstrating the ability to induce apoptosis and inhibit critical cell signaling pathways in various cancer cell lines.^{[1][7]}

Chemical and Physical Properties

Ascorbyl stearate is a white or yellowish-white powder with a citrus-like odor.^[3] Its chemical and physical characteristics are summarized in the table below.

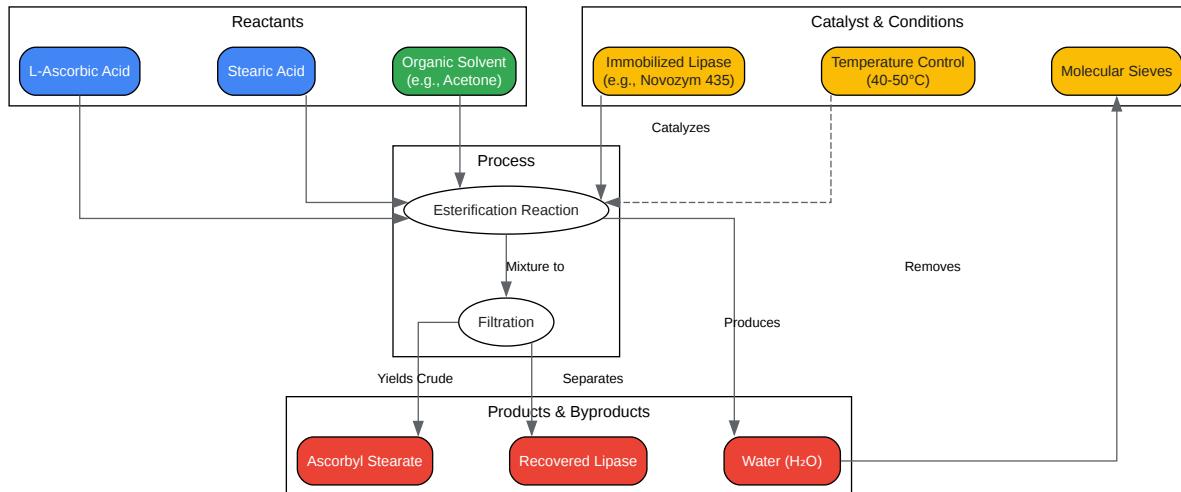
Property	Value	Reference
CAS Number	10605-09-1	[1] [5] [8]
Molecular Formula	C ₂₄ H ₄₂ O ₇	[1] [3] [5]
Molecular Weight	442.6 g/mol	[1] [5]
IUPAC Name	[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] octadecanoate	[1] [3]
Synonyms	L-Ascorbyl 6-Stearate, 6-O-Stearoyl-L-ascorbic acid, Vitamin C Stearate	[3] [4]
Appearance	White or yellowish, white powder	[1]
Odor	Citrus-like	[3]
Solubility	Low water solubility (0.005839 mg/L at 25°C est.), Soluble in oils	[3] [8]
Hydrogen Bond Donor Count	3	[3]
Hydrogen Bond Acceptor Count	7	[3]
Rotatable Bond Count	20	[3]

Experimental Protocols

Synthesis of Ascorbyl Stearate

Ascorbyl stearate is synthesized via the esterification of L-ascorbic acid with stearic acid. This reaction can be performed through chemical or enzymatic methods.

A. Enzymatic Synthesis (Lipase-Catalyzed)


Enzymatic synthesis is preferred due to its regioselectivity and mild reaction conditions, which prevent the degradation of ascorbic acid.[9]

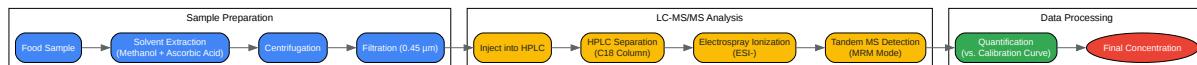
- Materials:

- L-ascorbic acid
- Stearic acid (or a methyl/ethyl ester derivative)
- Immobilized lipase (e.g., Novozym 435 or Lipase Amano "P")[10][11]
- Organic solvent (e.g., acetone, dioxane, tert-amyl alcohol)[9][10][11]
- Molecular sieves (to control water content)[10]

- Protocol:

- Dissolve L-ascorbic acid and stearic acid in the chosen organic solvent within a reaction vessel. A typical molar ratio of ascorbic acid to the acyl donor is 1:4.[10]
- Add the immobilized lipase to the mixture. The enzyme amount is typically around 10% of the total substrate weight.[12]
- Add molecular sieves to the reaction to remove water produced during esterification, which drives the equilibrium towards product formation.[10]
- Maintain the reaction at a controlled temperature, typically between 40°C and 50°C, with constant stirring.[10][11]
- The reaction is monitored over time (e.g., 24 hours) for product formation.[11]
- Upon completion, the immobilized enzyme is removed by filtration.[11]
- The final product, **ascorbyl stearate**, is then purified from the reaction mixture, often involving solvent evaporation and recrystallization.

[Click to download full resolution via product page](#)


Enzymatic Synthesis of Ascorbyl Stearate.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

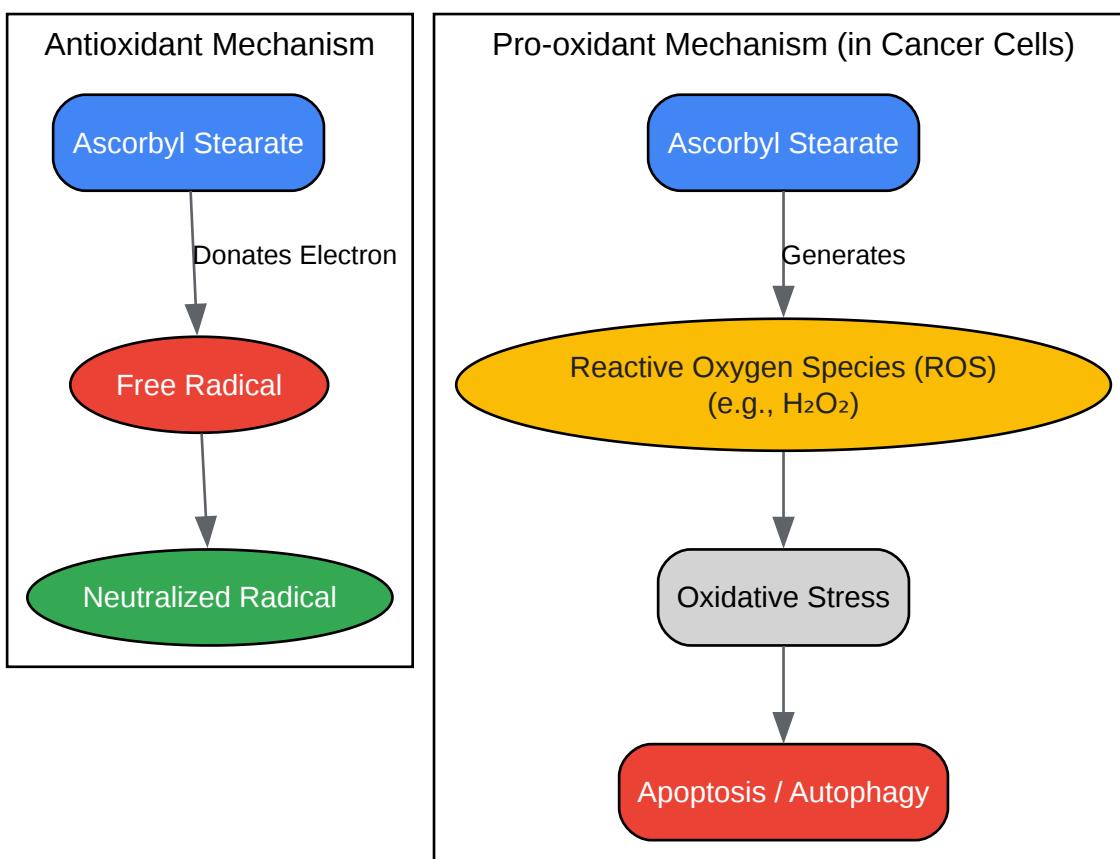
This method is commonly used for the quantitative determination of **ascorbyl stearate** in complex matrices like food products.[13][14][15]

- Sample Preparation (Extraction):
 - Homogenize the food sample.

- Extract **ascorbyl stearate** from the sample using a suitable solvent, such as methanol. To prevent oxidation during extraction, an antioxidant like L-ascorbic acid (e.g., 0.5% w/v) is often added to the extraction solvent.[13][14]
- Vortex and centrifuge the mixture to separate the supernatant containing the analyte.
- Filter the supernatant through a syringe filter (e.g., 0.45 µm) before analysis.
- LC-MS/MS Analysis:
 - Chromatographic Separation:
 - Column: A reverse-phase column, such as a C18 column, is typically used.[16]
 - Mobile Phase: A gradient of methanol and a buffered aqueous solution (e.g., 0.02M monobasic potassium phosphate) is often employed.[13]
 - Flow Rate: A standard flow rate is applied.
 - Injection Volume: A small volume (e.g., 10 µL) of the extracted sample is injected.
 - Mass Spectrometric Detection:
 - Ionization Mode: Negative electrospray ionization (ESI-) is effective for detecting ascorbyl esters.[13][14]
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for **ascorbyl stearate** to ensure accurate quantification.[13][14]
- Quantification:
 - A calibration curve is generated using standards of known **ascorbyl stearate** concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

[Click to download full resolution via product page](#)

LC-MS/MS Analysis Workflow for **Ascorbyl Stearate**.

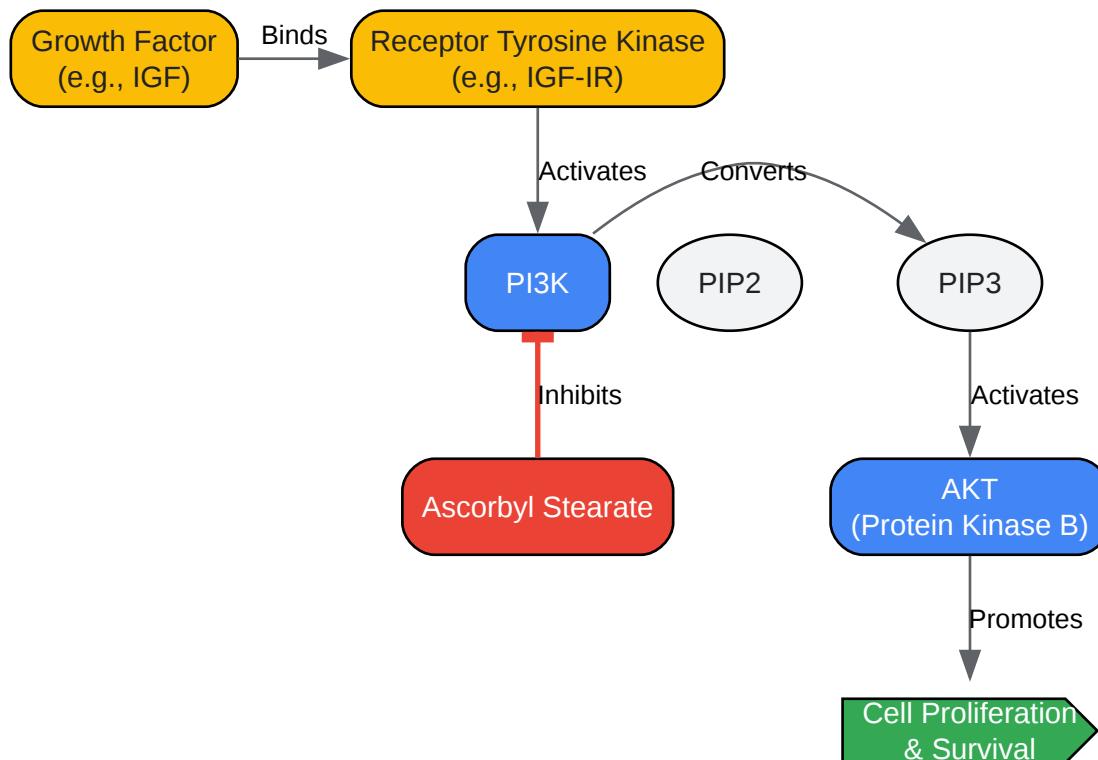

Mechanism of Action and Signaling Pathways

Ascorbyl stearate exhibits biological activity primarily through its antioxidant properties and its influence on cellular signaling, particularly in cancer cells.

Antioxidant and Pro-oxidant Activity

As a derivative of Vitamin C, **ascorbyl stearate** can neutralize free radicals by donating electrons, thereby preventing oxidative damage to lipids and other cellular components.^[1] This is its primary function in food preservation and skincare.^[1]

However, in certain biological contexts, particularly within cancer cells, it can act as a pro-oxidant. It generates reactive oxygen species (ROS), such as hydrogen peroxide (H_2O_2), which induces oxidative stress and leads to programmed cell death (apoptosis).^{[1][7]}


[Click to download full resolution via product page](#)

Dual Antioxidant and Pro-oxidant Mechanisms.

Inhibition of Cancer Cell Signaling

Research has shown that **ascorbyl stearate** can inhibit the proliferation of cancer cells by modulating key signaling pathways. One of the critical pathways affected is the PI3K/AKT pathway, which is central to cell growth, survival, and proliferation.[\[1\]](#)

By inhibiting this pathway, **ascorbyl stearate** can halt the cell cycle and induce apoptosis.[\[1\]](#) Studies have shown it can arrest the cell cycle at the sub-G0/G1 and S/G2-M phases.[\[1\]](#) It also modulates other pathways involving IGF-IR, p53, and cyclins, contributing to its anti-cancer effects.[\[7\]](#)

[Click to download full resolution via product page](#)

Inhibition of the PI3K/AKT Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ascorbyl Stearate|CAS 10605-09-1|For Research [benchchem.com]
- 2. Ascorbyl stearate, Production of Ascorbyl stearate, Application of Ascorbyl stearate, Benefits of Asco [adonisherb.ir]
- 3. ASCORBYL ISOSTEARATE - Ataman Kimya [atamanchemicals.com]
- 4. deascal.com [deascal.com]
- 5. Ascorbyl stearate - Wikipedia [en.wikipedia.org]
- 6. Ascorbyl Stearate | Vitamin C monostearate | Cosmetic Ingredients Guide [ci.guide]

- 7. Ascorbyl stearate stimulates cell death by oxidative stress-mediated apoptosis and autophagy in HeLa cervical cancer cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-ascorbyl stearate, 10605-09-1 [thegoodsentscompany.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US5079153A - Process for the preparation of organic esters of ascorbic acid or erythorbic acid using ester hydrolases in organic solvents containing 100-10,000 ppm of water - Google Patents [patents.google.com]
- 12. A Novel Eco-Friendly Process for the Synthesis and Purification of Ascorbyl-6-Oleates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. citedrive.com [citedrive.com]
- 15. Determination of Ascorbyl Palmitate and Ascorbyl Stearate in Foods by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LB845 Analysis of L-Ascorbyl palminate and L-Ascorbic Stearate | Technical Information | GL Sciences [glsciences.com]
- To cite this document: BenchChem. [Ascorbyl stearate CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b568276#ascorbyl-stearate-cas-number-and-chemical-properties\]](https://www.benchchem.com/product/b568276#ascorbyl-stearate-cas-number-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com